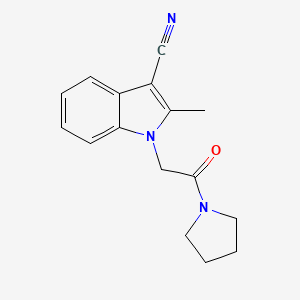

2-Methyl-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H17N3O |

|---|---|

Molecular Weight |

267.33 g/mol |

IUPAC Name |

2-methyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbonitrile |

InChI |

InChI=1S/C16H17N3O/c1-12-14(10-17)13-6-2-3-7-15(13)19(12)11-16(20)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9,11H2,1H3 |

InChI Key |

KZESHXARDBIGIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCC3)C#N |

Origin of Product |

United States |

Biological Activity

2-Methyl-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbonitrile is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C₁₁H₁₃N₃O, with a molecular weight of approximately 201.24 g/mol. The compound features an indole ring, which is known for its role in various biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, it has shown significant inhibitory effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Key Findings:

- IC50 Values: The compound demonstrated IC50 values in the nanomolar range against A549 cells, indicating potent anticancer activity. For instance, compounds structurally similar to 2-Methyl-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole showed IC50 values as low as 0.064 μg/mL in cell-based assays .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 2-Methyl... | A549 | 0.064 |

| Similar Compound | MCF-7 | 0.047 |

The proposed mechanism of action includes:

- Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest in cancer cells, leading to apoptosis .

- Apoptosis Induction: Increased apoptosis rates were observed, with some derivatives showing up to 36.72% apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrolidine moiety and the introduction of functional groups significantly influence the biological activity of the compound.

Notable Observations:

- Pyrrolidine Modifications: Substituting the pyrrolidine with different heterocycles can enhance or reduce activity.

- Functional Group Influence: The presence of electron-donating groups such as methoxy or amino groups has been associated with increased potency .

Antimicrobial Activity

In addition to anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains.

Antimicrobial Efficacy:

- MIC Values: The minimum inhibitory concentration (MIC) values against Gram-positive bacteria ranged from 75 to 125 µg/mL, while Gram-negative bacteria showed higher MIC values .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | >125 |

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in treating cancers resistant to conventional therapies. For instance, one study reported successful inhibition of tumor growth in xenograft models using derivatives of this compound .

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the effectiveness of 2-Methyl-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbonitrile as an inhibitor of cyclin-dependent kinases (CDKs). For instance, a macrocyclization strategy was employed to enhance its inhibitory activity against CDK2, showing an IC50 value of 0.09 nM, which indicates a high potency against this target . The compound's structure allows it to interact effectively with the ATP-binding site of CDKs, making it a promising candidate for cancer treatment.

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, derivatives of this compound have been shown to inhibit cell growth in OVCAR3 cells (a model for ovarian cancer) with an IC50 value of 10 nM . The mechanism involves inducing apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Synthesis of Biologically Active Molecules

The compound serves as a precursor in the synthesis of other biologically active molecules through multicomponent reactions (MCRs). These reactions facilitate the rapid assembly of complex structures, leading to potential new drugs targeting various diseases, including neurodegenerative disorders and cancers . The efficiency of MCRs in producing compounds with diverse biological activities underscores the utility of this compound in pharmaceutical chemistry.

Case Study 1: CDK Inhibition

In a study focused on developing novel CDK inhibitors, researchers synthesized several analogs based on the structure of this compound. The best-performing compound exhibited potent inhibition against CDK2 and showed promising results in cellular assays, indicating its potential as a therapeutic agent for treating cancers associated with dysregulated CDK activity .

Case Study 2: Antiproliferative Effects

Another study evaluated the antiproliferative effects of this compound on multiple cancer cell lines, including breast and prostate cancer models. The results indicated that the compound not only inhibited cell growth but also triggered mechanisms leading to apoptosis. These findings support its potential use in combination therapies aimed at enhancing the efficacy of existing treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.